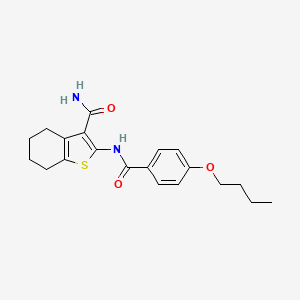

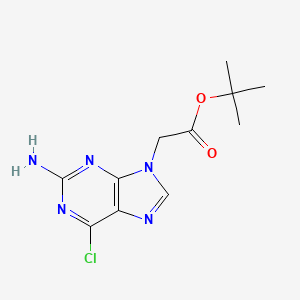

![molecular formula C21H20N4O3 B2483414 N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-65-6](/img/structure/B2483414.png)

N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, a group known for its diverse pharmacological activities and complex molecular architecture. These compounds have been extensively studied for their potential as therapeutic agents and for their unique chemical properties.

Synthesis Analysis

Research on similar pyrido and pyrimidine derivatives has demonstrated various synthetic routes, often involving cyclization reactions, substitution reactions, and the use of specific reagents to introduce functional groups at targeted positions on the molecule. For instance, derivatives of pyrido[2,3-d]pyrimidines have been synthesized from amino-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, showcasing the complexity and versatility of synthetic strategies in this chemical class (Hanafy, 2011).

Molecular Structure Analysis

The molecular structure of pyrido and pyrimidine derivatives is characterized by planar pyrimidine rings, which can be substituted with various functional groups leading to different electronic and steric properties. Studies using X-ray crystallography have revealed details about the bonding, configuration, and overall molecular geometry, which are critical for understanding the compound's reactivity and interactions (Cobo et al., 2009).

Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Derivatives

Pyrimidines, a broad class of compounds, have attracted considerable attention due to their wide range of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic effects. Research has highlighted substituted tetrahydropyrimidine derivatives as promising candidates for in vitro anti-inflammatory activity. These derivatives are synthesized through a novel procedure, combining urea and bis(methylthio)methylenemalononitrile, followed by substitution at the active methylthio group to yield final compounds. Characterization and screening revealed potent in-vitro anti-inflammatory activity for most tested compounds, suggesting their potential as leads for anti-inflammatory activity design (Gondkar, Deshmukh, & Chaudhari, 2013).

Enaminoketones and Enaminothiones in Heterocyclic Compounds

Enaminoketones, esters, and enaminonitriles have been identified as versatile building blocks for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as important intermediates in the synthesis of natural products and exhibit potential as anticonvulsant compounds. The synthetic approaches and biological activities of enaminoketones and their derivatives have been extensively reviewed, highlighting their importance in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Pyrimidine Derivatives as Optical Sensors

Pyrimidine derivatives have been identified as excellent sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. A review of pyrimidine-based optical sensors from 2005 to 2020 provides insight into their applications in biological and medicinal fields (Jindal & Kaur, 2021).

Comprehensive Review on Pyrimidine Analogs

Pyrimidines are known for their diverse pharmacological effects, including anticancer, anti-HIV, antifungal, and antibacterial activities. A comprehensive review of clinically approved pyrimidine-containing drugs and recent reports based on their broad-spectrum activities has been conducted. This review emphasizes the significance of pyrimidine analogs as a scaffold for drug discovery, highlighting their anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and antimicrobial activities (JeelanBasha & Goudgaon, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the replication of cancer cells . Additionally, the compound can induce apoptosis within cells , further contributing to its anti-proliferative effects.

Pharmacokinetics

For instance, Tmax was found to be 0.28 h, t1/2 was 4.08 h, and Cmax was 21.73 ng/mL . These properties suggest that the compound may have good bioavailability.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound’s potent dual activity against these cell lines and CDK2 makes it a promising candidate for further investigations .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-24-17(20(26)22-11-10-14-6-8-15(28-2)9-7-14)13-16-19(24)23-18-5-3-4-12-25(18)21(16)27/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUCQWQCDQJVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)

![N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2483345.png)

![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)

![7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2483347.png)